Magnesiumformiat-Dihydrat

Übersicht

Beschreibung

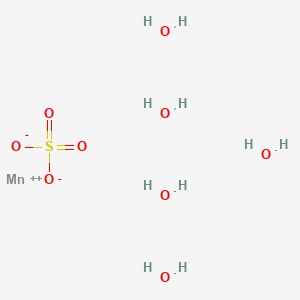

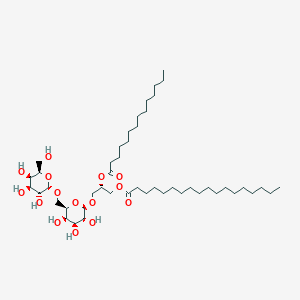

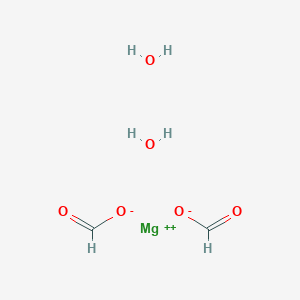

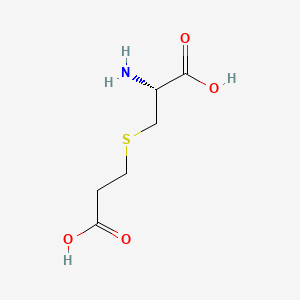

Magnesium formate dihydrate: is an inorganic compound consisting of a magnesium cation and formate anion. It is a magnesium salt of formic acid and is represented by the chemical formula Mg(HCO₂)₂·2H₂O . This compound is known for its solubility in water and its use in various chemical syntheses .

Wissenschaftliche Forschungsanwendungen

Magnesium formate dihydrate has a wide range of applications in scientific research, including:

Chemistry:

- Used as a reagent in organic syntheses.

- Employed in the development of multiresidue methods for determining pesticides in fruits and vegetables.

Biology:

- Utilized in studies involving the simultaneous determination of tropane alkaloids and glycoalkaloids in grains and seeds .

Medicine:

- Investigated for its potential use in various pharmaceutical formulations.

Industry:

- Applied in the production of specialty chemicals and materials.

- Used in the conservation of heritage objects to prevent metal corrosion .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Magnesium formate dihydrate can be synthesized by reacting magnesium oxide with formic acid. The reaction typically involves dissolving magnesium oxide in formic acid, followed by crystallization from the solution to form the dihydrate. The reaction can be represented as follows:

MgO+2HCOOH→Mg(HCOO)2+H2O

Industrial Production Methods: In industrial settings, the preparation of magnesium formate dihydrate follows similar principles. The reaction is conducted under controlled conditions to ensure high purity and yield. The crystallization process is carefully monitored to obtain the dihydrate form, which is then dried and packaged for various applications .

Analyse Chemischer Reaktionen

Types of Reactions: Magnesium formate dihydrate undergoes several types of chemical reactions, including:

Dehydration: Upon heating, magnesium formate dihydrate loses its water molecules to form anhydrous magnesium formate. This occurs at around 105°C.

Decomposition: At higher temperatures (around 500°C), anhydrous magnesium formate decomposes to produce magnesium oxide and carbon dioxide.

Common Reagents and Conditions:

Dehydration: Heating at 105°C.

Decomposition: Heating at 500°C.

Major Products Formed:

Dehydration: Anhydrous magnesium formate.

Decomposition: Magnesium oxide and carbon dioxide.

Wirkmechanismus

The mechanism of action of magnesium formate dihydrate primarily involves its ability to release magnesium ions and formate ions in solution. These ions can interact with various molecular targets and pathways, depending on the specific application. For example, in organic syntheses, the formate ion can act as a reducing agent, while the magnesium ion can serve as a catalyst or stabilizing agent .

Vergleich Mit ähnlichen Verbindungen

Calcium formate: Similar to magnesium formate dihydrate, calcium formate is used in various industrial applications, including as a cement additive and in animal feed.

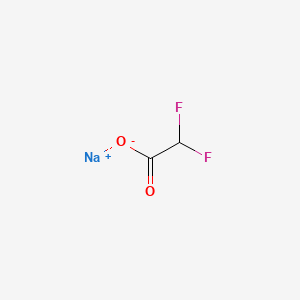

Sodium formate: Used in dyeing and printing textiles, as well as in the production of formic acid.

Potassium formate: Employed in de-icing and as a drilling fluid in the oil and gas industry.

Uniqueness of Magnesium Formate Dihydrate: Magnesium formate dihydrate is unique due to its specific combination of magnesium and formate ions, which confer distinct properties such as solubility, reactivity, and thermal stability. These properties make it particularly useful in applications requiring precise control over chemical reactions and material properties .

Eigenschaften

IUPAC Name |

magnesium;diformate;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2CH2O2.Mg.2H2O/c2*2-1-3;;;/h2*1H,(H,2,3);;2*1H2/q;;+2;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGEHGXYXBKVHLW-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)[O-].C(=O)[O-].O.O.[Mg+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6MgO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40210484 | |

| Record name | Magnesium formate dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40210484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; Soluble in water; [Merck Index] White powder; [Sigma-Aldrich MSDS] | |

| Record name | Magnesium formate dihydrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20717 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

6150-82-9 | |

| Record name | Magnesium formate dihydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006150829 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Magnesium formate dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40210484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MAGNESIUM FORMATE DIHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3Z0F17XFMN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the crystal structure of Magnesium formate dihydrate?

A1: Magnesium formate dihydrate crystallizes in the monoclinic space group P21/c. Its structure consists of one-dimensional chains of magnesium ions bridged by oxygen atoms from the formate groups. [, , ] The dihydrate form contains two water molecules per formula unit, which are also involved in hydrogen bonding within the crystal lattice. [, , ]

Q2: How does Magnesium formate dihydrate behave upon heating?

A2: Thermal decomposition studies reveal that Magnesium formate dihydrate undergoes dehydration upon heating, losing its water molecules. [] This process often leads to the formation of anhydrous Magnesium formate. [] Further heating results in the decomposition of the formate, yielding products like magnesium oxide. []

Q3: Are there alternative methods to obtain anhydrous Magnesium formate?

A3: Yes, anhydrous Magnesium formate can be synthesized directly without the dehydration step. This involves reacting Magnesium formate dihydrate with formic acid under solvothermal conditions. [] This method avoids the formation of amorphous intermediates often observed during the dehydration of the dihydrate. []

Q4: What are the potential applications of Magnesium formate dihydrate?

A4: While not extensively discussed in the provided research, Magnesium formate dihydrate's potential applications stem from its behavior in solution and its thermal decomposition properties. For instance, it can be used as a precursor for the synthesis of magnesium-based materials with controlled morphology and properties. Additionally, it has been investigated for its potential use in snow and ice control formulations, although compatibility issues with other deicing chemicals have been reported. []

Q5: What compatibility issues are associated with using Magnesium formate dihydrate in deicing formulations?

A5: Laboratory investigations have shown that Magnesium formate dihydrate can react with certain deicing chemicals, specifically those containing acetates or formates. [] For example, when blended with a sodium acetate deicer or a potassium formate deicer, Magnesium formate dihydrate can form precipitates like magnesium acetate tetrahydrate or magnesium formate dihydrate, respectively. [] These precipitates can impact the effectiveness and performance of the deicing formulations.

Q6: Have there been any high-resolution studies of Magnesium formate dihydrate's electron density?

A6: Yes, a study using high-energy synchrotron radiation and an X-ray image intensifier/CCD detector has been performed on Magnesium formate dihydrate. [] This study successfully obtained high-quality electron difference density maps, offering valuable insights into the compound's electronic structure and bonding characteristics. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

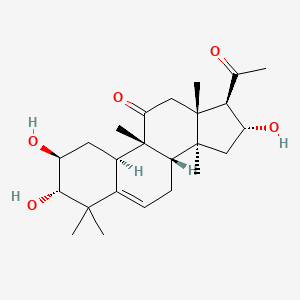

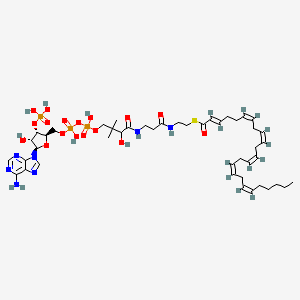

![(2S,4S)-2-amino-5-[[(3R,4R,7S,10S,11S)-4-(carboxymethylcarbamoyl)-3-ethyl-11,15-dihydroxy-3-methyl-10-(methylamino)-6,9-dioxo-7-propan-2-yl-2-oxa-5,8-diazabicyclo[10.3.1]hexadeca-1(15),12(16),13-trien-13-yl]sulfinyl]-4-hydroxypentanoic acid](/img/structure/B1264451.png)

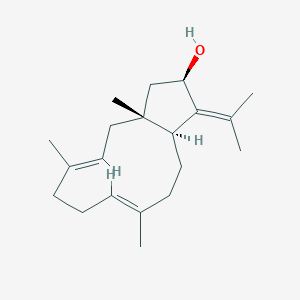

![4-[[[(3S,6R,7S,8aS)-3-(4-acetamidobutyl)-6-(4-hydroxyphenyl)-1,4-dioxo-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazin-7-yl]-oxomethyl]amino]butyl-trimethylammonium](/img/structure/B1264462.png)